
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene
Übersicht
Beschreibung
Bromomethylated and difluorinated benzene compounds are generally used in organic synthesis due to their reactivity. They often serve as intermediates in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecule likely has a benzene ring as the core structure, with bromomethyl and difluoride functional groups attached at specific positions .Chemical Reactions Analysis
The bromomethyl and difluoride groups are likely to be reactive. They could undergo various chemical reactions, such as substitution or elimination, under appropriate conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-5-(bromomethyl)-2,4-difluorobenzene” would depend on its exact molecular structure. Generally, brominated and fluorinated organic compounds are relatively stable and have low reactivity .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene is employed in the synthesis of polymers. For instance, Uhrich et al. (1992) discussed the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to the formation of hyperbranched polymers with molecular weights exceeding 10^5. These polymers, containing a significant number of phenolic hydroxyl groups, can be readily modified through acylation, benzylation, or silylation, showcasing the versatility of such halogenated compounds in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).
Molecular Scaffolds
Compounds similar to 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene serve as essential scaffolds for constructing molecular receptors. Wallace et al. (2005) detailed the synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from halosubstituted benzene derivatives, highlighting their utility as versatile molecular frameworks. Such compounds are pivotal in the development of various molecular structures due to their functionalizability and structural diversity (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).
Organic Synthesis Intermediates
The synthesis and functionalization of benzene derivatives, including those related to 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene, are critical in organic chemistry for producing various synthetically valuable compounds. Diemer, Leroux, and Colobert (2011) explored the synthesis of 1,2-dibromobenzenes, demonstrating their importance as precursors in reactions leading to complex organic molecules. These methods enrich the toolbox available for chemists, enabling the construction of a wide range of organic compounds with potential applications in materials science, pharmaceuticals, and more (Diemer, Leroux, & Colobert, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-5-(bromomethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDAQRRPJYSSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene | |
CAS RN |
1260863-32-8 | |
| Record name | 1-bromo-5-(bromomethyl)-2,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





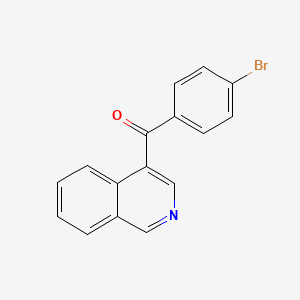
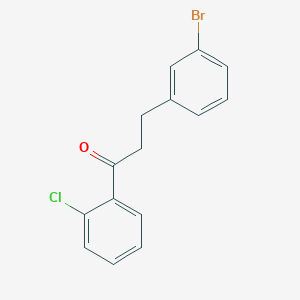
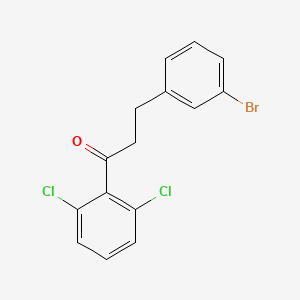

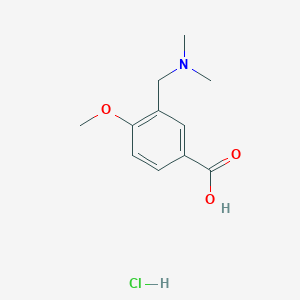
![ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride](/img/structure/B1532461.png)
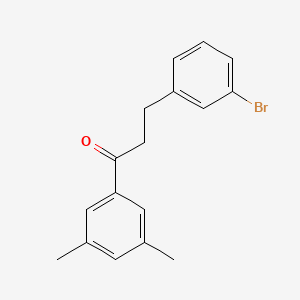
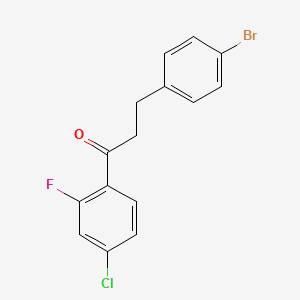

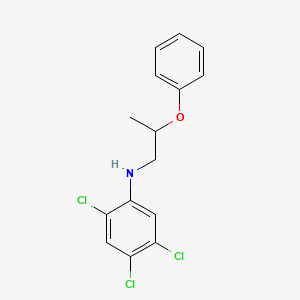
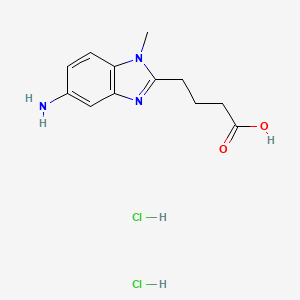
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1532472.png)